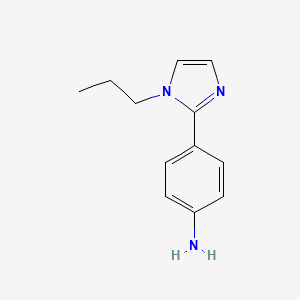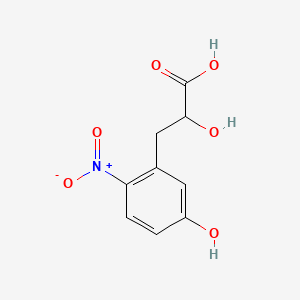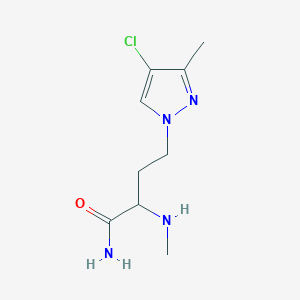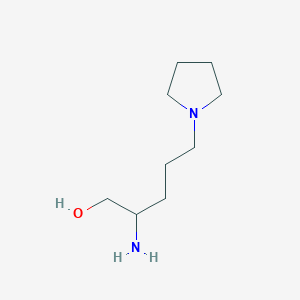![molecular formula C11H16N2O B13534897 [1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine](/img/structure/B13534897.png)
[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine: is a chemical compound with the molecular formula C11H16N2O It is characterized by a cyclobutyl group attached to a methanamine moiety, with a methoxypyridine ring as a substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanamine Group: The methanamine group is introduced via a nucleophilic substitution reaction.
Attachment of the Methoxypyridine Ring: The methoxypyridine ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the methoxypyridine ring to a more saturated form, such as a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of various functional groups on the methoxypyridine ring.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or thermal stability.
Biology:
Biochemical Probes: The compound can be used as a probe to study biological processes, particularly those involving amine or pyridine interactions.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting neurological or inflammatory conditions.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) can provide valuable information for drug design.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of [1-(2-Methoxypyridin-4-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds or ionic interactions with biological molecules, while the methoxypyridine ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
[1-(6-Methoxypyridin-2-yl)cyclobutyl]methanamine: Similar structure but with the methoxypyridine ring attached at a different position.
[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine: Another positional isomer with different properties.
Uniqueness:
Positional Isomerism: The position of the methoxypyridine ring significantly affects the compound’s reactivity and interactions.
Functional Group Diversity: The presence of both methanamine and methoxypyridine groups allows for diverse chemical modifications and applications.
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
[1-(2-methoxypyridin-4-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H16N2O/c1-14-10-7-9(3-6-13-10)11(8-12)4-2-5-11/h3,6-7H,2,4-5,8,12H2,1H3 |
InChIキー |
DQKFDIUPJKUWJG-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=CC(=C1)C2(CCC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)





![2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)


![(1R,5S)-6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B13534881.png)




